molecular formula C9H6BrNO2 B2402935 6-Bromo-4-methylindoline-2,3-dione CAS No. 2384410-44-8

6-Bromo-4-methylindoline-2,3-dione

Cat. No.: B2402935
CAS No.: 2384410-44-8
M. Wt: 240.056
InChI Key: ONXWZUFXDKESFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-methylindoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by a bromine atom at the 6th position and a methyl group at the 4th position on the indoline-2,3-dione core. Indoline derivatives are significant due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylindoline-2,3-dione typically involves the bromination of 4-methylindoline-2,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-methylindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents can enhance its utility in various research and industrial contexts .

Properties

IUPAC Name

6-bromo-4-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXWZUFXDKESFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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